molecular formula C43H54N4O8 B565520 N-Desformyl-4-desacetyl Vincristine Disulfate Salt CAS No. 1285859-25-7

N-Desformyl-4-desacetyl Vincristine Disulfate Salt

Cat. No.: B565520
CAS No.: 1285859-25-7
M. Wt: 754.925
InChI Key: VOZLTEFTENESPM-YGCSSCDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desformyl-4-desacetyl Vincristine Disulfate Salt is a derivative of vincristine, a vinca alkaloid used in cancer treatment. This compound is known for its bioactive properties and is utilized in various research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desformyl-4-desacetyl Vincristine Disulfate Salt involves multiple steps, starting from the natural product vincristine. The process includes the removal of formyl and acetyl groups under specific reaction conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary between different research and industrial settings .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves the use of advanced chemical synthesis techniques and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-Desformyl-4-desacetyl Vincristine Disulfate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Desformyl-4-desacetyl Vincristine Disulfate Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Desformyl-4-desacetyl Vincristine Disulfate Salt involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of vincristine, but the specific modifications in this compound may enhance its bioactivity and reduce side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desformyl-4-desacetyl Vincristine Disulfate Salt is unique due to its specific structural modifications, which may enhance its therapeutic efficacy and reduce toxicity compared to other vinca alkaloids .

Properties

IUPAC Name

methyl (1S,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34-,35+,36-,39+,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZLTEFTENESPM-YGCSSCDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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